molecular formula C26H27NO4 B6545655 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide CAS No. 946306-77-0

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide

Cat. No.: B6545655
CAS No.: 946306-77-0
M. Wt: 417.5 g/mol
InChI Key: ZWULXCOPZYOLDK-UHFFFAOYSA-N
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Description

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide is an organic compound known for its distinct structural features and versatile applications. This compound combines elements from various chemical families, including benzofuran and benzamide, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the creation of the benzofuran moiety. The initial steps might include a Friedel-Crafts acylation followed by cyclization to form the dihydrobenzofuran structure. The resulting intermediate is then subjected to further reactions to introduce the dimethyl groups at the 2,2-position.

Subsequent steps involve the attachment of the methoxy group to the benzofuran ring, creating the desired 2,3-dihydrobenzofuran structure. The final synthesis step incorporates the benzamide group, often through a coupling reaction with an appropriate benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide often involves large-scale reaction vessels and optimized conditions to maximize yield and purity. The process typically includes:

  • Raw Material Preparation: : Ensuring high-purity starting materials to minimize impurities.

  • Reaction Optimization: : Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentrations.

  • Purification: : Utilizing techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to various oxidation products.

  • Reduction: : Reduction of the benzamide group to corresponding amines is a common transformation.

  • Substitution: : The aromatic rings in the compound allow for electrophilic and nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride

  • Substitution reagents: : Halogens, nitrating agents, alkylating agents

Major Products Formed

  • Oxidation products: : Hydroxylated derivatives

  • Reduction products: : Amine derivatives

  • Substitution products: : Various functionalized aromatic compounds

Scientific Research Applications

Chemistry

  • Catalysis: : The compound can serve as a ligand or catalyst in various organic reactions.

  • Material Science: : It can be used in the development of polymers and other advanced materials.

Biology

  • Pharmacology: : The compound shows potential as a pharmacophore for drug design, particularly in targeting specific enzymes or receptors.

  • Biological Studies: : Its unique structure allows for studying biochemical pathways and interactions.

Medicine

  • Drug Development: : The compound's pharmacological potential makes it a candidate for developing new medications, especially in targeting neurological disorders or cancer.

  • Diagnostics: : It can be used as a biomarker or in imaging studies due to its specific binding properties.

Industry

  • Agriculture: : Potential use as a pesticide or herbicide due to its biological activity.

  • Cosmetics: : Ingredient in formulations due to its potential bioactivity and stability.

Mechanism of Action

The compound exerts its effects primarily through its interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in critical biochemical pathways. The benzofuran moiety often plays a key role in binding to these targets, while the benzamide group can enhance the compound's affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-methoxyphenyl)benzamide

  • 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-hydroxyphenyl)benzamide

Uniqueness

What sets 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethoxyphenyl)benzamide apart is its unique substitution pattern, particularly the ethoxy group on the benzamide moiety. This structural feature can significantly impact its reactivity, binding affinity, and overall biological activity, making it a compound of great interest in various scientific fields.

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Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4/c1-4-29-22-10-6-5-9-21(22)27-25(28)19-14-12-18(13-15-19)17-30-23-11-7-8-20-16-26(2,3)31-24(20)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWULXCOPZYOLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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